(4-ethylpyridin-2-yl)hydrazine

Description

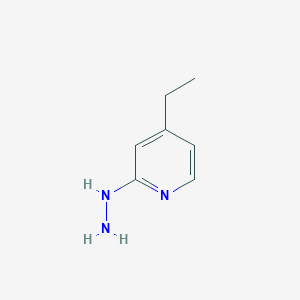

(4-Ethylpyridin-2-yl)hydrazine is a pyridine-based hydrazine derivative characterized by a pyridine ring substituted with an ethyl group at the 4-position and a hydrazine (-NH-NH₂) group at the 2-position. This compound belongs to a broader class of hydrazine derivatives, which are widely studied for their diverse chemical reactivity and biological applications.

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(4-ethylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C7H11N3/c1-2-6-3-4-9-7(5-6)10-8/h3-5H,2,8H2,1H3,(H,9,10) |

InChI Key |

FDOWNLFBKGMCFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-ethylpyridin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 4-ethyl-2-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0-150°C) yields 4-ethyl-2-hydrazinopyridine .

Industrial Production Methods: Industrial production methods for 4-ethyl-2-hydrazinopyridine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-ethylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridylhydrazones or triazolopyridines.

Reduction: Reduction reactions can modify the hydrazine group to form amines or other derivatives.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Substitution: Reactions with halopyridines in solvents like ethanol or dioxane at elevated temperatures are typical.

Major Products:

Oxidation: 1,2,4-triazolo[4,3-a]pyridines.

Reduction: Corresponding amines or hydrazones.

Substitution: Various substituted pyridines depending on the reactants used.

Scientific Research Applications

(4-ethylpyridin-2-yl)hydrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-hydrazinopyridine and its derivatives often involves interaction with specific molecular targets. For instance, triazolopyridines derived from this compound can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and P38α mitogen-activated protein kinase (MAPK), which are involved in inflammatory pathways . The hydrazine group allows for the formation of reactive intermediates that can interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Hydrazine derivatives are distinguished by their substituents and core heterocyclic systems. Key comparisons include:

However, nitro or carbonyl groups in other derivatives (e.g., compounds from ) may enhance electron-withdrawing effects, altering reactivity in condensation or cyclization reactions.

Physical and Spectral Properties

- IR and NMR Signatures : Hydrazine derivatives typically show IR peaks for -NH-NH- (3387 cm⁻¹) and C=O (1713 cm⁻¹) groups . For this compound, the ethyl group would produce δ 1.2–1.4 ppm (CH₃) and δ 2.5–2.7 ppm (CH₂) in ¹H NMR, distinct from phenyl-substituted analogs (δ 7.0–8.5 ppm) .

- Thermal Stability: Pyridazinones (e.g., compound 2 in ) exhibit high melting points (~306°C), suggesting that this compound may also display robust thermal stability due to aromatic and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.